molecular formula C18H30N2O2S B2510753 N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide CAS No. 946383-02-4

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide

Cat. No.: B2510753
CAS No.: 946383-02-4
M. Wt: 338.51
InChI Key: BXXZISWMMUEGBZ-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a piperidine ring substituted with an isopropyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with N-((1-isopropylpiperidin-4-yl)methyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring or the benzenesulfonamide moiety.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-isopropylpiperidin-4-yl)methyl)benzenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)-4-methylbenzenesulfonamide
  • N-((1-isopropylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

Uniqueness

N-((1-isopropylpiperidin-4-yl)methyl)-4-propylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the benzenesulfonamide moiety may enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2S/c1-4-5-16-6-8-18(9-7-16)23(21,22)19-14-17-10-12-20(13-11-17)15(2)3/h6-9,15,17,19H,4-5,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXZISWMMUEGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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